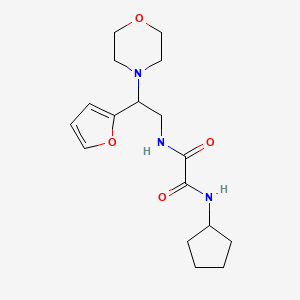

N1-cyclopentyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-cyclopentyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. It was first discovered by researchers at the Australian National University in 2009 and has since been studied for its potential in cancer treatment.

Wissenschaftliche Forschungsanwendungen

Molecular Synthesis and Catalytic Activity Enhancement

N1-cyclopentyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide and related compounds have been explored for their applications in molecular synthesis and catalytic activities. A study highlighted the effectiveness of N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method allows for the coupling of a wide range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines at low temperatures, showcasing the potential of such compounds in facilitating pharmaceutical and chemical synthesis processes (Bhunia, Kumar, & Ma, 2017).

Antimicrobial Activity

Research into the antibacterial activity of novel synthesized pyrazole derivatives, which include the furan and morpholine motifs as found in this compound, demonstrated their potential in combating bacterial infections. The study showed that these compounds, especially those with electron-withdrawing substitutions, exhibit significant inhibitory effects against Gram-positive bacteria, while electron-donating substitutions showed pronounced activity against Gram-negative bacteria. This suggests that derivatives of this compound could serve as templates for the development of new antibacterial agents (Khumar, Ezhilarasi, & Prabha, 2018).

Antioxidant Enzyme Modulation

Explorations into the cytotoxic effects of morpholino derivatives have shed light on the complex interplay between antioxidant enzymes and cellular toxicity. A particular study focusing on the cytotoxicity of 3-morpholinosydnonimine (SIN-1) in HepG2 cells revealed that the presence of superoxide dismutase (SOD) enzymes could increase the toxicity of SIN-1 through enhanced production of hydrogen peroxide (H2O2), indicating a potential role of morpholino derivatives in influencing oxidative stress-related cellular processes (Gergeľ, Mišík, Ondrias, & Cederbaum, 1995).

Nitric Oxide Delivery Systems

The design of nitric oxide (NO)-donating compounds and their delivery systems is a crucial area of research, with furoxan-bearing micelles demonstrating the ability to release NO in response to specific stimuli. These micelles, incorporating poly(N-acryloylmorpholine) and furoxan moieties, exhibit improved stability and a synergistic anti-proliferative effect in cancer cells, highlighting the therapeutic potential of morpholine derivatives in targeted NO delivery (Hasegawa, Wang, Chen, Uyama, & van der Vlies, 2016).

Eigenschaften

IUPAC Name |

N'-cyclopentyl-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4/c21-16(17(22)19-13-4-1-2-5-13)18-12-14(15-6-3-9-24-15)20-7-10-23-11-8-20/h3,6,9,13-14H,1-2,4-5,7-8,10-12H2,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWPWYPGMNWINO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2476399.png)

![N-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2476405.png)

![Methyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2476407.png)

![1-[cyclohexyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B2476409.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-propylacetamide](/img/structure/B2476410.png)

![1-(1,3-benzodioxol-5-yl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2476412.png)

![N-(benzo[d]thiazol-5-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2476417.png)

![1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole](/img/structure/B2476419.png)